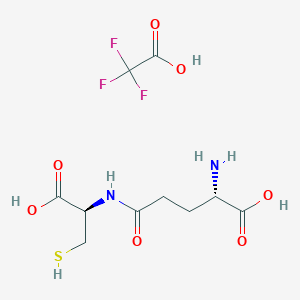

Gamma-glutamylcysteine TFA

Beschreibung

BenchChem offers high-quality Gamma-glutamylcysteine TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gamma-glutamylcysteine TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPFIMTGPKLNF-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Gamma-Glutamylcysteine Synthesis Pathway: Core Mechanisms, Regulation, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the gamma-glutamylcysteine (γ-GC) synthesis pathway, a critical cellular process for the production of the master antioxidant, glutathione (GSH). The synthesis of γ-GC is the initial and rate-limiting step in GSH biosynthesis, catalyzed by the enzyme glutamate-cysteine ligase (GCL). This document details the molecular components of the pathway, its intricate regulatory mechanisms, and provides a compilation of experimental protocols for its investigation.

The Core Pathway: Synthesis of Gamma-Glutamylcysteine

The synthesis of γ-glutamylcysteine is a fundamental ATP-dependent reaction that ligates the amino acid L-glutamate and L-cysteine.[1][2] This dipeptide is then subsequently combined with glycine in a second reaction to form glutathione (γ-glutamylcysteinylglycine).[2] The enzyme responsible for the formation of γ-GC is Glutamate-Cysteine Ligase (GCL), also known as γ-glutamylcysteine synthetase.[3][4]

The Enzyme: Glutamate-Cysteine Ligase (GCL)

GCL is a heterodimeric enzyme composed of two distinct subunits encoded by separate genes:

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): This larger subunit, approximately 73 kDa in size, contains the active site and is responsible for all the catalytic activity of the enzyme.[4]

-

Glutamate-Cysteine Ligase Modifier Subunit (GCLM): The smaller subunit, around 31 kDa, does not possess any enzymatic activity on its own.[4] However, its association with GCLC significantly enhances the catalytic efficiency of the holoenzyme.[4][5]

The formation of the GCL holoenzyme from its subunits is a key regulatory step in the synthesis of γ-GC.

Regulation of Gamma-Glutamylcysteine Synthesis

The synthesis of γ-GC is tightly regulated at multiple levels to maintain cellular redox homeostasis. These regulatory mechanisms include substrate availability, feedback inhibition, and transcriptional control of the GCL subunits.

Substrate Availability

The availability of cysteine is a major rate-limiting factor in the synthesis of γ-GC.[6][7] Intracellular cysteine concentrations are often close to the Michaelis constant (Km) of GCL for cysteine, making the pathway highly sensitive to fluctuations in cysteine levels.[7][8]

Feedback Inhibition

The end-product of the pathway, glutathione (GSH), acts as a feedback inhibitor of GCL.[1][8] GSH competes with glutamate for binding to the catalytic site of GCLC, thereby downregulating its own synthesis.[8] This feedback mechanism is crucial for maintaining physiological GSH concentrations.

Transcriptional Regulation

The expression of both GCLC and GCLM is inducible in response to oxidative stress and exposure to various xenobiotics. This transcriptional regulation is primarily mediated by several key transcription factors that bind to specific response elements in the promoter regions of the GCL genes.[9][10]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoters of GCLC and GCLM, leading to their increased transcription.[11][12][13]

-

Activator protein 1 (AP-1) and Nuclear factor kappa B (NF-κB): These transcription factors are also involved in the regulation of GCL expression, often in concert with Nrf2, in response to inflammatory and stress signals.[9][14][15][16][17]

References

- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. Post-Translational Modification and Regulation of Glutamate Cysteine Ligase by the α,β-Unsaturated Aldehyde 4-Hydroxy-2-Nonenal (4-HNE) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf1 and Nrf2 Regulate Rat Glutamate-Cysteine Ligase Catalytic Subunit Transcription Indirectly via NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 13. Alteration of Nrf2 and Glutamate Cysteine Ligase expression contribute to lesions growth and fibrogenesis in ectopic endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nuclear Factor-κB Modulates Cellular Glutathione and Prevents Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-kappaB and AP-1 connection: mechanism of NF-kappaB-dependent regulation of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Gamma-Glutamylcysteine in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathological driver in a multitude of chronic and age-related diseases. Glutathione (GSH), the most abundant endogenous antioxidant, plays a pivotal role in cellular defense against oxidative damage. However, direct supplementation with GSH is often inefficient due to poor bioavailability. This technical guide provides an in-depth exploration of the mechanism of action of gamma-glutamylcysteine (γ-GC), the immediate precursor to GSH. We will elucidate its multifaceted role in replenishing cellular GSH levels, its direct antioxidant capacities, and its influence on key cellular signaling pathways involved in the antioxidant response. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental insights and quantitative data to inform future research and therapeutic strategies.

Introduction: The Central Role of Glutathione in Cellular Redox Homeostasis

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and it is central to maintaining the cellular redox environment.[1] Its functions are diverse, including the direct scavenging of free radicals, detoxification of xenobiotics, and regeneration of other antioxidants like vitamins C and E.[2][3] The synthesis of GSH occurs in two ATP-dependent steps: the formation of γ-GC from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL), followed by the addition of glycine, catalyzed by glutathione synthetase (GS).[1][4][5] The initial step, the formation of γ-GC, is the rate-limiting step in GSH biosynthesis.[2][4] Many diseases are associated with depleted GSH levels, making the replenishment of this critical antioxidant a key therapeutic goal.[3][6]

Gamma-Glutamylcysteine: Bypassing the Rate-Limiting Step of GSH Synthesis

Supplementation with γ-GC offers a strategic advantage over direct GSH administration. As the immediate precursor, γ-GC bypasses the GCL-catalyzed, rate-limiting step of GSH synthesis.[3][7] This allows for a more efficient increase in intracellular GSH levels, particularly under conditions of oxidative stress where GCL activity might be compromised.[3] Exogenous γ-GC can be readily transported into cells, where it is rapidly converted to GSH by the constitutively active enzyme, glutathione synthetase.[8][9] This mechanism has been shown to effectively increase GSH levels in various tissues, including the brain, heart, lung, and liver.[10]

Quantitative Impact of γ-GC on Glutathione Levels

Numerous studies have demonstrated the efficacy of γ-GC in elevating intracellular and tissue GSH concentrations. The following tables summarize key quantitative data from in vitro and in vivo experiments.

| In Vitro Models: Effect of γ-GC on Glutathione Levels | |||

| Cell Type | Treatment | Outcome | Reference |

| Primary Astrocytes | Pretreatment with γ-GC followed by 100 μM H₂O₂ | Increased reduced:oxidized GSH ratio | [10] |

| Primary Neurons | Pretreatment with γ-GC followed by 100 μM H₂O₂ | Increased total GSH levels and reduced:oxidized GSH ratio | [10] |

| Human Astrocytes | Co-treatment with Aβ₄₀ oligomers and 200 μM γ-GC | Significant increase in GSH levels and a reduction in the GSSG/GSH ratio | [3] |

| RAW264.7 Macrophages | Treatment with 2 μM or 4 μM γ-GC followed by LPS | Significantly elevated intracellular GSH levels and increased GSH/GSSG ratio | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 50, 100, or 1000 μmol/L of γ-GC | Concentration-dependent decrease in GSH levels, suggesting a direct antioxidant role under low oxidative stress | [12] |

| In Vivo Models: Effect of γ-GC on Tissue Glutathione Levels | |||

| Animal Model | Treatment | Tissue | Outcome |

| C57BL6 Mice | 400mg/kg γ-GC (intravenous) | Red Blood Cells | Significant increase in GSH at 30 min, peaking at 90 min (1.88 ± 0.11 times control) |

| C57BL6 Mice | 400mg/kg γ-GC (intravenous) | Brain, Heart, Lung, Muscle | Significant increase in GSH, peaking at 90-120 min post-injection |

| APP/PS1 Mouse Model of Alzheimer's | Dietary supplementation with γ-GC from 3 months of age | Brain | Increased total GSH and the GSH/GSSG ratio at 6 months of age |

Direct Antioxidant and Cytoprotective Mechanisms of γ-GC

Beyond its role as a GSH precursor, γ-GC possesses inherent antioxidant properties. The sulfhydryl group in its cysteine residue allows it to directly scavenge reactive oxygen species.[9] Studies in yeast strains incapable of synthesizing GSH have shown that γ-GC itself can confer protection against oxidative stress.[10] This suggests a dual mechanism of action where γ-GC can provide immediate protection while also serving as a substrate for sustained GSH production.

Attenuation of Oxidative Damage Markers

The protective effects of γ-GC are evident in its ability to reduce markers of oxidative damage, such as lipid peroxidation and protein carbonylation.

| Effect of γ-GC on Markers of Oxidative Stress | |||

| Model | Treatment | Marker | Result |

| H₂O₂-treated astrocytes and neurons | Pretreatment with γ-GC | F₂-isoprostanes (lipid peroxidation) | Decreased generation of F₂-isoprostanes |

| Aβ₄₀ oligomer-treated human astrocytes | Co-treatment with 200 μM γ-GC | DNA, lipid, and protein oxidation | Reduced oxidative modifications |

| Ischemic stroke model (in vivo and in vitro) | γ-GC administration | ROS and MDA levels | Decreased levels of ROS and malondialdehyde (MDA) |

| APP/PS1 mouse model | Dietary γ-GC supplementation | Lipid peroxidation and protein carbonyls | Lowered levels in the brain |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 100 or 1000 μmol/L of γ-GC | Thiobarbituric acid reactive substances (TBARS) and 8-epi-PGF₂α | Significantly lower levels compared to control |

Modulation of Cellular Signaling Pathways

Gamma-glutamylcysteine also exerts its protective effects by influencing key signaling pathways that regulate the cellular antioxidant response. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2-Antioxidant Response Element (ARE) Pathway

Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[13][14] This leads to the coordinated upregulation of a battery of cytoprotective proteins, including the subunits of GCL (GCLC and GCLM), glutathione synthetase, and various antioxidant enzymes.[15][16]

Studies have shown that inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the Nrf2 pathway, leading to increased expression of glutathione synthetase, thereby promoting the synthesis of GSH from γ-GC.[11][17]

Figure 1. Simplified diagram of the Nrf2 signaling pathway activation in response to oxidative stress.

Regulation of Inflammatory Pathways

Oxidative stress and inflammation are intricately linked. γ-GC has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In a model of sepsis, γ-GC reduced the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and high-mobility group box 1 (HMGB1).[11][17] This anti-inflammatory effect is, at least in part, mediated by the replenishment of GSH, which can modulate the activity of redox-sensitive transcription factors like NF-κB.[18]

Experimental Protocols

To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.

Measurement of Intracellular Glutathione

Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a lysis buffer (e.g., 50 mM Tris pH 7.8, 1 mM EDTA, 150 mM NaCl, 1% Igepal CA-630).[10]

-

Protein Precipitation: Precipitate proteins from the lysate using an acid such as metaphosphoric acid.[19]

-

Quantification:

-

Total Glutathione (GSH + GSSG): Use an enzymatic recycling assay, such as the OxiSelect™ Total Glutathione Assay Kit. The assay is based on the reduction of DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) by GSH in the presence of glutathione reductase, which produces a colored product measured spectrophotometrically.[19]

-

Oxidized Glutathione (GSSG): To measure GSSG specifically, first derivatize the reduced GSH with a reagent like 2-vinylpyridine or N-ethylmaleimide (NEM) to prevent its participation in the recycling reaction.[20] Then, perform the same enzymatic recycling assay.

-

Reduced Glutathione (GSH): Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.

-

-

Data Normalization: Normalize glutathione levels to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA assay).

Assessment of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular levels of ROS.

Protocol:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or culture dish).

-

Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). H₂DCF-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]

-

Treatment: After loading the probe, expose the cells to the experimental conditions (e.g., oxidative stressor with or without γ-GC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.[21][22] The increase in fluorescence is proportional to the amount of ROS produced.

Figure 2. Experimental workflow for the measurement of intracellular ROS using H₂DCF-DA.

In Vivo Administration of γ-GC and Tissue Analysis

Objective: To assess the effect of systemic γ-GC administration on tissue GSH levels in an animal model.

Protocol:

-

Animal Model: Use an appropriate animal model, such as C57BL6 mice.[10]

-

γ-GC Preparation: Reconstitute γ-glutamylcysteine in sterile phosphate-buffered saline (PBS).[10]

-

Administration: Administer γ-GC via a suitable route, for example, intravenous tail vein injection at a dose of 400 mg/kg.[10]

-

Tissue Harvesting: At specified time points post-injection, euthanize the animals and immediately harvest tissues of interest (e.g., brain, liver, heart, lung, muscle).[10]

-

Sample Preparation: Freeze the tissues in liquid nitrogen to halt metabolic processes. Subsequently, weigh the tissues and homogenize them in a lysis buffer.[10]

-

GSH Quantification: Measure the total glutathione levels in the tissue homogenates using the methods described in section 5.1.

Conclusion and Future Directions

Gamma-glutamylcysteine stands out as a promising therapeutic agent for combating conditions associated with oxidative stress. Its ability to efficiently elevate cellular and tissue glutathione levels by circumventing the rate-limiting step of GSH synthesis, coupled with its direct antioxidant properties and its capacity to modulate protective cellular signaling pathways, provides a robust, multi-pronged mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations.

Future research should focus on optimizing delivery systems for γ-GC to enhance its oral bioavailability and tissue-specific targeting. Furthermore, exploring the synergistic effects of γ-GC with other antioxidants and therapeutic agents could open new avenues for the treatment of complex multifactorial diseases driven by oxidative stress. The continued elucidation of the intricate molecular mechanisms underlying the cytoprotective effects of γ-GC will be crucial for translating its therapeutic potential into effective clinical applications.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. | Semantic Scholar [semanticscholar.org]

- 3. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-Glutamylcysteine Alleviates Ischemic Stroke-Induced Neuronal Apoptosis by Inhibiting ROS-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-Glutamylcysteine Increases Cellular Glutathione | Glutathione Reporter [glutathionereporter.com]

- 10. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. tandfonline.com [tandfonline.com]

- 14. Regulation of gamma-glutamylcysteine synthetase subunit gene expression: insights into transcriptional control of antioxidant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. γ-Glutamylcysteine inhibits oxidative stress in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of γ-Glutamylcysteine in Cellular Signaling Cascades

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of γ-glutamylcysteine (γ-GC) and its integral role in cellular signaling. As the direct precursor to glutathione (GSH), γ-GC is positioned at a critical nexus of cellular redox homeostasis and the regulation of signaling pathways that govern inflammation, antioxidant defense, and cell fate. This document details the synthesis and function of γ-GC, explores its impact on key signaling cascades such as Keap1-Nrf2 and NF-κB, presents quantitative data from relevant studies, and outlines the experimental protocols used for its investigation. The included diagrams, created using the DOT language, visually articulate these complex molecular interactions and workflows, offering a valuable resource for researchers and drug development professionals.

The Synthesis and Significance of γ-Glutamylcysteine

Gamma-glutamylcysteine (γ-GC) is a dipeptide synthesized from glutamate and cysteine. This reaction is catalyzed by the enzyme glutamate-cysteine ligase (GCL) , which is the rate-limiting step in the synthesis of glutathione. The GCL enzyme itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The subsequent and final step in glutathione synthesis involves the addition of glycine to γ-GC, a reaction catalyzed by glutathione synthetase (GS) .

Due to its position as the product of the rate-limiting step, the cellular concentration of γ-GC is a critical determinant of the overall capacity for glutathione synthesis. Glutathione is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and the maintenance of the cellular redox environment. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress and directly influences the function of numerous proteins through processes like S-glutathionylation.

Caption: The two-step enzymatic synthesis of glutathione (GSH).

Modulation of Key Signaling Cascades

The influence of the γ-GC/GSH axis on cellular signaling is profound, primarily through the regulation of the cellular redox state. This redox environment affects the activity of numerous transcription factors, kinases, and phosphatases.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative or electrophilic stress, critical cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate their transcription.

The γ-GC/GSH system is central to this pathway. Nrf2 activation upregulates the expression of both GCLC and GCLM, the subunits of the rate-limiting enzyme for γ-GC synthesis, creating a positive feedback loop that enhances the cell's antioxidant capacity.

Caption: Oxidative stress-induced activation of the Nrf2 pathway.

The NF-κB Inflammatory Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus to activate the transcription of pro-inflammatory genes.

The cellular redox state, maintained by the GSH system, heavily influences NF-κB signaling. An oxidizing environment (low GSH) is known to promote the activation of NF-κB, whereas maintaining a reduced state can inhibit its activation. This occurs at multiple levels, including the direct redox regulation of IKK and NF-κB itself.

Quantitative Data on γ-GC and Related Metabolites

The following table summarizes representative data on the cellular concentrations of γ-GC and GSH, and the activity of the GCL enzyme under different cellular conditions. These values highlight the dynamic nature of the glutathione synthesis pathway in response to cellular stress.

| Cellular Condition | γ-GC Concentration (nmol/10⁶ cells) | GSH Concentration (nmol/10⁶ cells) | GCL Activity (% of Control) | Reference |

| Basal (Control) | 0.05 - 0.2 | 8.0 - 15.0 | 100% | General Literature Values |

| Oxidative Stress (e.g., H₂O₂) | Decreased initially, then increased | Significantly Decreased | 150 - 250% (due to Nrf2) | |

| Inhibition of GCL (BSO) | Significantly Decreased | Significantly Decreased | < 10% | |

| Nrf2 Activation (Sulforaphane) | Increased | Increased | > 200% |

Note: Absolute values can vary significantly based on cell type and experimental conditions.

Key Experimental Protocols

Accurate measurement of γ-GC and related components is crucial for studying their roles in signaling.

Protocol: Quantification of γ-GC and GSH by HPLC

This method allows for the simultaneous measurement of γ-GC and GSH.

-

Sample Preparation: Cells are harvested, washed with PBS, and lysed via sonication or freeze-thaw cycles in a metaphosphoric acid solution to precipitate proteins and preserve thiols.

-

Derivatization: The supernatant, containing the thiols, is neutralized. A fluorescent labeling agent, such as monobromobimane (mBBr), is added. This agent reacts with the thiol group of γ-GC and GSH to form a stable, fluorescent adduct.

-

HPLC Separation: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Detection: A gradient of mobile phases (e.g., acetonitrile and water with a buffer) is used to separate the different thiol adducts. The fluorescent compounds are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.

-

Quantification: The concentration of each thiol is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of γ-GC and GSH.

Caption: Experimental workflow for quantifying cellular thiols via HPLC.

Protocol: GCL Activity Assay

This assay measures the rate of γ-GC synthesis.

-

Lysate Preparation: Prepare a cytosolic extract from cells in a non-denaturing buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate with a reaction buffer containing L-glutamate, L-cysteine, and ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding an acid (e.g., metaphosphoric acid).

-

Quantification of γ-GC: Centrifuge the sample to remove precipitated protein. The amount of γ-GC produced in the supernatant is then quantified using the HPLC method described above.

-

Calculation: GCL activity is expressed as the amount of γ-GC produced per unit time per milligram of protein in the lysate (e.g., nmol/min/mg protein).

Implications for Drug Development

Understanding the central role of γ-GC in cellular defense and signaling opens new avenues for therapeutic intervention.

-

Enhancing Antioxidant Defenses: Compounds that activate the Nrf2 pathway can increase γ-GC and GSH synthesis, offering a protective strategy for diseases characterized by high oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.

-

Sensitizing Cancer Cells: Many cancer cells exhibit elevated levels of GSH, which contributes to resistance to chemotherapy and radiation. Inhibitors of GCL, such as buthionine sulfoximine (BSO), can deplete cellular γ-GC and GSH, potentially sensitizing tumors to treatment.

-

Biomarker Development: Cellular or circulating levels of γ-GC could serve as a sensitive biomarker for cellular redox status and the capacity of the antioxidant response system.

Discovery and history of Gamma-glutamylcysteine as a glutathione precursor

An In-Depth Technical Guide to the Discovery and History of Gamma-Glutamylcysteine as a Glutathione Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutathione (GSH) is the most abundant intracellular non-protein thiol, playing a pivotal role in antioxidant defense, detoxification, and cellular redox homeostasis. The synthesis of GSH is a tightly regulated two-step enzymatic process, with the first step, catalyzed by glutamate-cysteine ligase (GCL), being rate-limiting and subject to feedback inhibition by GSH itself. This regulation presents a significant challenge for therapeutic strategies aimed at boosting cellular GSH levels in states of oxidative stress. This technical guide details the discovery and history of γ-glutamylcysteine (GGC), the direct precursor to GSH, as a viable solution to bypass this regulatory bottleneck. We will explore the seminal research that established GGC's efficacy, provide detailed experimental protocols from key studies, present quantitative data in structured tables, and illustrate the core biochemical and experimental pathways.

The Biochemistry of Glutathione Synthesis

The intracellular synthesis of glutathione is a two-step, ATP-dependent process that occurs in the cytosol[1][2].

-

Formation of γ-Glutamylcysteine (GGC): The first and rate-limiting step involves the formation of a unique gamma peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine. This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase[1][2][3]. The activity of GCL is a critical control point in GSH synthesis and is subject to feedback inhibition by glutathione[1][4][5]. This means that as cellular GSH levels rise, the activity of GCL is downregulated, preventing excessive GSH production.

-

Formation of Glutathione (GSH): The second step involves the addition of glycine to the C-terminal of GGC, a reaction catalyzed by Glutathione Synthetase (GS) (EC 6.3.2.3)[1][2]. Unlike GCL, GS is not subject to feedback inhibition by GSH[6]. Therefore, the availability of its substrate, GGC, is the primary limiting factor for this reaction[6].

The decline in cellular GSH associated with aging and chronic diseases is often linked to changes in the expression and activity of the rate-limiting GCL enzyme[7][8]. This has driven the search for precursor compounds that can effectively and safely increase intracellular GSH.

Historical Perspective: The Discovery of GGC as a Precursor

The foundational work on glutathione metabolism was conducted by Alton Meister, who first described the γ-glutamyl cycle in the 1970s[9][10]. Within this framework, GGC was identified as a key intermediate[9]. However, the pivotal discovery regarding its therapeutic potential came in 1983.

In a landmark study, Mary E. Anderson and Alton Meister demonstrated that exogenously supplied GGC could effectively augment cellular GSH levels in a rat model[9]. Their research showed that intact GGC could be taken up by cells, thereby bypassing the rate-limiting GCL enzyme. This was a critical finding, as it suggested a method to circumvent the natural feedback inhibition that limits GSH production when using other precursors like N-acetylcysteine (NAC)[6][9]. Control experiments confirmed that administering the constituent amino acids, L-glutamate and L-cysteine, was not effective, highlighting the unique role of the intact dipeptide[9].

This discovery laid the groundwork for decades of subsequent research into GGC as a superior GSH-boosting agent. The primary advantages of using GGC are:

-

Bypassing Feedback Inhibition: As GGC is the product of the GCL-catalyzed reaction, its conversion to GSH is not hindered by existing cellular GSH levels[11].

-

Increased Bioavailability: The unusual γ-glutamyl bond is resistant to hydrolysis by most digestive proteases, allowing the dipeptide to be absorbed intact[12].

-

Direct Substrate Supply: It directly provides the limiting substrate for the non-regulated final step of GSH synthesis[6][13][14].

Key Experimental Evidence and Protocols

The efficacy of GGC as a GSH precursor has been validated in numerous preclinical and clinical studies.

Preclinical In Vitro and In Vivo Studies

A key study demonstrated that GGC could protect against oxidative injury in cultured neurons and astrocytes and increase brain glutathione in vivo[11].

Experimental Data Summary: GGC and Oxidative Stress

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| In Vitro: Primary Mouse Neurons | 100 µM H₂O₂ | Total GSH | Depleted GSH stores | [11] |

| In Vitro: Primary Mouse Neurons | GGC Pretreatment + 100 µM H₂O₂ | Total GSH | Restored GSH levels | [11] |

| In Vitro: Primary Mouse Neurons | GGC Supplementation | Total GSH | Increased total GSH levels | [11] |

| In Vivo: Mice | 400mg/kg GGC (Intravenous) | Red Blood Cell Total GSH | Significant increase at 30 min, peak at 90 min (1.88x control) | [11] |

Detailed Experimental Protocol: Measurement of Cellular GSH by HPLC [11] This protocol is based on the method described by Fariss and Reed (1987).

-

Sample Preparation: Cells (astrocytes or neurons) are harvested and resuspended in saline.

-

Protein Precipitation: Protein is removed by perchloric acid precipitation.

-

Derivatization: The supernatant containing cellular GSH is derivatized to form S-carboxymethyl derivatives using iodoacetic acid. This is followed by chromophore formation with 1-fluoro-2,4-dinitrobenzene (DNFB).

-

HPLC Analysis: The derivatized sample is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the GSH-dinitrophenyl derivative.

Human Clinical Trials

The first human pilot study demonstrating the oral bioavailability and efficacy of GGC was a significant milestone.[12][15]

Experimental Data Summary: Oral GGC Administration in Healthy Humans [12][16]

| Parameter | 2 g GGC Dose (n=9) | 4 g GGC Dose (n=9) |

| Subjects | Healthy, non-fasting adults | Healthy, non-fasting adults |

| Metric | Lymphocyte GSH Content | Lymphocyte GSH Content |

| t_max (Time to Peak) | ~3 hours | ~3 hours |

| C_max (Peak Concentration) | ~2-fold increase over basal | ~3-fold increase over basal |

| Half-life (t½) | 2 - 3 hours | 2 - 3 hours |

| AUC (Exposure) | 0.7 nmol.h/10⁶ cells | 1.8 nmol.h/10⁶ cells |

| Initial Effect (n=14) | 53 ± 47% increase at 90 min (p<0.01) | N/A |

Detailed Experimental Protocol: Human Lymphocyte GSH Measurement [12][15]

-

Study Design: A randomized, single-dose crossover design was used. Healthy participants were administered either a 2 g or 4 g oral dose of GGC.

-

Blood Sampling: Blood samples were collected at baseline and at various time points post-administration.

-

Lymphocyte Isolation: Lymphocytes were rapidly isolated from whole blood using high-speed fluorescence-activated cell sorting (FACS) to obtain a pure population of 10⁶ cells. This step is critical to avoid artifacts from other blood components.

-

GSH Quantitation: The isolated lymphocytes were immediately processed. GSH content was assayed using a sensitive enzymatic recycling method (see section 4.2).

Standardized Methodologies for GSH Quantitation

Accurate measurement of GSH is crucial but challenging due to its labile nature[17]. Careful sample handling, including immediate chilling and processing, is required to prevent auto-oxidation or enzymatic degradation[17][18].

HPLC Method for Cellular GSH[11]

This method offers high specificity for GSH and can also be adapted to measure oxidized glutathione (GSSG).

-

Reagents: Perchloric acid, iodoacetic acid, 1-fluoro-2,4-dinitrobenzene (DNFB), HPLC-grade solvents.

-

Procedure:

-

Homogenize or lyse cell pellets in cold perchloric acid to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract and perform derivatization with iodoacetic acid followed by DNFB.

-

Inject the derivatized sample into an HPLC system, typically with a C18 reverse-phase column.

-

Quantify by comparing the peak area to a standard curve prepared with known concentrations of GSH.

-

DTNB-GR Enzyme Recycling Assay[17][18]

This is a widely used, sensitive spectrophotometric method based on the Tietze assay.[17]

-

Principle: GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce GSSG and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The GSSG is then immediately reduced back to GSH by glutathione reductase (GR) using NADPH as a cofactor. The rate of TNB formation is proportional to the GSH concentration.

-

Reagents: Phosphate buffer with EDTA, DTNB, NADPH, Glutathione Reductase (GR), Sulfosalicylic acid (SSA) for protein precipitation.

-

Procedure:

-

Homogenize tissue samples in cold 5% SSA and centrifuge to remove protein.

-

In a microplate well, add the sample supernatant to a reaction mixture containing phosphate buffer, DTNB, and NADPH.

-

Initiate the reaction by adding GR.

-

Immediately measure the change in absorbance at 412 nm over several minutes using a microplate reader.

-

Calculate the GSH concentration by comparing the reaction rate to that of a standard curve.

-

Current Research and Future Directions

The foundational research on GGC has paved the way for its investigation into various diseases characterized by oxidative stress and GSH depletion. Several clinical trials are currently underway or planned to evaluate the effects of GGC supplementation in conditions such as:

-

Parkinson's Disease: A trial is designed to study the enrichment of GSH levels in the brain and blood of Parkinson's patients following GGC supplementation (NCT07064005)[19].

-

Repetitive Head Impact: Researchers are testing whether oral GGC can increase brain and blood GSH levels and improve cognitive function in individuals with a history of repetitive head injuries (NCT07050173, RHIGSH Trial)[20][21][22].

-

Cystic Fibrosis: In vitro studies using a 3D airway model from primary human bronchial cells have shown that GGC can increase intracellular GSH and protect against LPS-induced cellular damage, indicating therapeutic potential[23][24].

These studies will provide crucial data on the long-term efficacy and therapeutic applications of GGC in chronic disease management.

Conclusion

The journey of γ-glutamylcysteine from a mere biochemical intermediate in the γ-glutamyl cycle to a promising therapeutic agent is a testament to the pioneering work of researchers like Alton Meister. The discovery that GGC can be taken up by cells to bypass the rate-limiting, feedback-inhibited step of glutathione synthesis represents a significant breakthrough in antioxidant therapy. Preclinical and clinical data have consistently demonstrated that oral GGC is bioavailable and effective at raising intracellular GSH levels, even above homeostasis. With its unique biochemical advantage over direct GSH or NAC supplementation, GGC stands as a scientifically robust candidate for addressing the widespread consequences of GSH depletion in aging and chronic disease. Ongoing clinical research will be critical in translating this fundamental biochemical discovery into tangible therapeutic outcomes.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 10. From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]

- 15. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring Cellular Glutathione Concentration | Glutathione Reporter [glutathionereporter.com]

- 18. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Gamma-glutamylcysteine for Brain Injury · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. htsyndication.com [htsyndication.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of Gamma-Glutamylcysteine in Neuronal Cell Homeostasis and Neuroprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamylcysteine (γ-GC) is a critical dipeptide intermediate in the biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant in the central nervous system. This technical guide delineates the multifaceted functions of γ-GC across various neuronal cell types, including neurons, astrocytes, microglia, and oligodendrocytes. By serving as a direct precursor to GSH, γ-GC plays a pivotal role in mitigating oxidative stress, modulating neuroinflammation, and promoting cell survival. This document provides a comprehensive overview of the current understanding of γ-GC's function, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to inform and guide future research and therapeutic development in neurology.

Introduction

The brain is a highly metabolic organ, rendering it particularly vulnerable to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. Glutathione (GSH) is a cornerstone of this defense system. The synthesis of GSH is a two-step enzymatic process, with the first and rate-limiting step being the formation of gamma-glutamylcysteine (γ-GC) from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The subsequent addition of glycine to γ-GC by GSH synthetase (GS) completes the synthesis of GSH.

Supplementation with γ-GC offers a strategic advantage over direct GSH or N-acetylcysteine (NAC) administration. Unlike GSH, which is poorly transported across the cell membrane, and NAC, whose incorporation into GSH is subject to feedback inhibition of GCL, γ-GC can be readily transported into neuronal cells and directly utilized for GSH synthesis, bypassing the rate-limiting step. This guide explores the cell-specific functions of γ-GC, highlighting its therapeutic potential for a range of neurodegenerative and neuroinflammatory disorders.

Function of Gamma-Glutamylcysteine in Neurons

Neurons, with their high energy demands and limited regenerative capacity, are exquisitely sensitive to oxidative damage. γ-GC plays a crucial neuroprotective role in these cells primarily by bolstering intracellular GSH levels.

2.1. Neuroprotection against Oxidative Stress

Exogenous administration of γ-GC has been demonstrated to protect neurons from oxidative insults. By increasing the intracellular pool of GSH, γ-GC enhances the capacity of neurons to neutralize ROS, thereby preventing lipid peroxidation, protein aggregation, and DNA damage. Studies have shown that pretreatment with γ-GC can significantly improve neuronal viability in the face of oxidative challenges induced by agents like hydrogen peroxide (H₂O₂) or during conditions of oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury.[1][2]

2.2. Modulation of Neuronal Signaling Pathways

γ-GC influences key signaling pathways involved in cellular defense and survival. One of the most critical is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Evidence suggests that γ-GC can activate the Nrf2 pathway, leading to the upregulation of downstream targets that further enhance the cell's antioxidant capacity.[3]

Data Presentation: Neurons

| Parameter | Condition | Concentration of γ-GC | Result | Reference |

| Cell Viability | H₂O₂ induced oxidative stress | 500 µM | Significant reversal of H₂O₂-induced decrease in cell viability. | [1] |

| Total GSH Levels | H₂O₂ induced oxidative stress | Not specified | Reverses H₂O₂-induced reduction of total intracellular GSH levels. | [1] |

| GSH/GSSG Ratio | OGD/R | Not specified | Significantly upregulated GSH levels and the GSH/GSSG ratio. | [4] |

| Apoptosis | Ischemia/Reperfusion (in vivo) | Not specified | Attenuated ischemia/reperfusion-induced neuronal apoptosis. | [2] |

Function of Gamma-Glutamylcysteine in Astrocytes

Astrocytes are the most abundant glial cells in the CNS and play a critical role in supporting neuronal function, including antioxidant defense.

3.1. Buffering Oxidative Stress

Astrocytes maintain a high concentration of GSH and are key players in the brain's antioxidant defense. γ-GC supplementation effectively boosts astrocytic GSH levels, enhancing their ability to scavenge ROS and protect neighboring neurons from oxidative damage.[1][5] Pretreatment with γ-GC has been shown to decrease the formation of isoprostanes, a marker of lipid peroxidation, in astrocytes subjected to oxidative stress.[1][5]

3.2. Attenuation of Neuroinflammation

In response to injury or pathological stimuli, astrocytes can become reactive and contribute to neuroinflammation. Studies have shown that γ-GC can ameliorate neuroinflammation in astrocytes. For instance, in models of Alzheimer's disease, γ-GC has been found to reduce the production of pro-inflammatory cytokines induced by amyloid-β oligomers.[6]

Data Presentation: Astrocytes

| Parameter | Condition | Concentration of γ-GC | Result | Reference |

| Cell Viability | H₂O₂ induced oxidative stress | 100 µM and 500 µM | Fully reversed the H₂O₂-induced decrease in cell viability. | [1] |

| GSH/GSSG Ratio | H₂O₂ induced oxidative stress | Not specified | Increases the reduced:oxidized GSH ratio. | [1][5] |

| Isoprostane Formation | H₂O₂ induced oxidative stress | Not specified | Decreases isoprostane formation. | [1][5] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Aβ₄₀ oligomer-treated | 200 µM | Reduced levels of pro-inflammatory cytokines. | [7] |

Function of Gamma-Glutamylcysteine in Microglia

Microglia are the resident immune cells of the CNS. While essential for brain homeostasis, their chronic activation can lead to detrimental neuroinflammation.

4.1. Anti-inflammatory Effects

γ-GC has demonstrated potent anti-inflammatory effects on microglia. It can reduce the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO) from activated microglia.[8][9] This anti-inflammatory action is, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[8]

4.2. Reduction of Oxidative Stress

Activated microglia are a significant source of ROS in the inflamed brain. By increasing intracellular GSH, γ-GC enhances the antioxidant capacity of microglia, thereby reducing the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[8]

Data Presentation: Microglia

| Parameter | Condition | Concentration of γ-GC | Result | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-stimulated | 20 µM, 40 µM, 80 µM | Significant reduction in the levels of TNF-α and IL-1β. | [9] |

| Nitric Oxide (NO) Production | Aβ oligomer-induced | Not specified | Reduced AβO-induced release of nitric oxide. | [8] |

| ROS Production | Aβ oligomer-induced | Not specified | Decreased ROS production. | [8] |

| GSH Level | Aβ oligomer-induced | Not specified | Increased the GSH level and GSH/GSSG ratio. | [8] |

Potential Function of Gamma-Glutamylcysteine in Oligodendrocytes

Oligodendrocytes are responsible for producing myelin, the lipid-rich sheath that insulates axons and facilitates rapid nerve impulse conduction. These cells are particularly susceptible to oxidative stress due to their high metabolic rate and iron content.

5.1. Inferred Role in Myelin Protection

While direct studies on the effects of exogenous γ-GC on oligodendrocytes are currently lacking, the critical role of GSH in oligodendrocyte survival and myelination is well-established. Deficits in GSH synthesis have been shown to impair myelin maturation.[2] Given that γ-GC is a direct and rate-limiting precursor for GSH synthesis, it is highly probable that γ-GC supplementation would support oligodendrocyte function by bolstering their antioxidant defenses. This, in turn, could protect against demyelination and promote remyelination in diseases such as multiple sclerosis.

5.2. Avenues for Future Research

The direct impact of γ-GC on oligodendrocyte proliferation, differentiation, and myelin production represents a significant and promising area for future investigation. Research in this area could uncover novel therapeutic strategies for demyelinating disorders.

Signaling Pathways

The protective effects of γ-GC in neuronal cells are mediated through the modulation of several key intracellular signaling pathways.

Signaling pathways influenced by γ-GC.

Experimental Protocols

7.1. Measurement of Intracellular Glutathione (GSH) by HPLC

This protocol describes a common method for quantifying reduced and oxidized glutathione in brain tissue or cell culture lysates using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

For tissue: Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

For cells: Lyse cultured cells using a lysis buffer.

-

Precipitate proteins using an acid (e.g., perchloric acid or metaphosphoric acid).

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Derivatization:

-

React the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) to create a fluorescent or UV-absorbing derivative of GSH.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient (e.g., a mixture of methanol or acetonitrile and an aqueous buffer) to separate the GSH derivative from other components.

-

Detect the derivative using a fluorescence or UV detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH.

-

Calculate the concentration of GSH in the samples by comparing their peak areas to the standard curve.

-

7.2. Assessment of Nrf2 Activation by Western Blot

This protocol outlines the steps to determine the activation of Nrf2 by analyzing its nuclear translocation.

-

Nuclear and Cytoplasmic Fractionation:

-

Treat cultured neuronal cells with γ-GC.

-

Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

An increase in the Nrf2 signal in the nuclear fraction relative to the cytoplasmic fraction indicates Nrf2 activation. Lamin B1 and β-actin are commonly used as loading controls for the nuclear and cytoplasmic fractions, respectively.[10][11]

-

7.3. Measurement of Pro-inflammatory Cytokines by ELISA

This protocol details the quantification of cytokines like TNF-α in cell culture supernatants.

-

Plate Coating:

-

Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

-

-

Blocking:

-

Wash the plate and block the remaining protein-binding sites in the wells with a blocking buffer.

-

-

Sample and Standard Incubation:

-

Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (standards) to the wells and incubate.

-

-

Detection:

-

Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

After another wash, add streptavidin-HRP.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.

-

-

Measurement and Quantification:

-

Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the cytokine in the samples from the standard curve.[7][8]

-

Experimental Workflow Diagram

A generalized workflow for studying γ-GC.

Conclusion and Future Directions

Gamma-glutamylcysteine stands out as a promising therapeutic agent for neurological disorders characterized by oxidative stress and neuroinflammation. Its ability to efficiently augment intracellular GSH levels in neurons, astrocytes, and microglia underscores its potential to protect the brain from a wide range of insults. The modulation of key signaling pathways such as Nrf2 and NF-κB further highlights its multifaceted neuroprotective effects.

While the evidence for the beneficial effects of γ-GC in neurons, astrocytes, and microglia is compelling, the role of this dipeptide in oligodendrocytes remains a critical and underexplored area of research. Future studies should focus on elucidating the direct effects of γ-GC on oligodendrocyte survival, differentiation, and myelination. Such research will be instrumental in determining the therapeutic potential of γ-GC for demyelinating diseases.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutathione deficit impairs myelin maturation: relevance for white matter integrity in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. novamedline.com [novamedline.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mpbio.com [mpbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Gamma-glutamylcysteine TFA Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Gamma-glutamylcysteine TFA salt (GGC-TFA). This information is intended to support research, discovery, and development activities in the fields of biochemistry, pharmacology, and drug development.

Chemical and Physical Properties

Gamma-glutamylcysteine (GGC) is a dipeptide formed from glutamic acid and cysteine. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility for research applications.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | [1] |

| Molecular Formula | C₁₀H₁₅F₃N₂O₇S | [1] |

| Molecular Weight | 364.30 g/mol | [1] |

| CAS Number | 283159-88-6 | [1] |

| Canonical SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N.C(=O)(C(F)(F)F)O | [2] |

| InChIKey | WBAPFIMTGPKLNF-FHAQVOQBSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Solubility | DMSO: 100 mg/mL (274.50 mM; requires sonication)H₂O: 100 mg/mL (274.50 mM; requires sonication) | [2] |

| Storage Conditions | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |

| Stability | Solutions are unstable and should be prepared fresh. The compound can degrade under oxidative conditions or at elevated temperatures. | [4] |

Biological Significance and Signaling Pathways

Gamma-glutamylcysteine is the immediate precursor to the master antioxidant glutathione (GSH).[5] Its administration can effectively increase intracellular GSH levels, thereby playing a crucial role in cellular defense against oxidative stress and inflammation.[4]

Glutathione Synthesis Pathway

GGC is synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL), the rate-limiting step in GSH synthesis. Subsequently, glutathione synthetase (GS) adds a glycine residue to GGC to form glutathione.[5]

Figure 1: Glutathione Synthesis Pathway

Anti-inflammatory Signaling via NF-κB Inhibition

Gamma-glutamylcysteine has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, GGC can reduce the inflammatory response.

Figure 2: GGC-mediated inhibition of the NF-κB pathway.

Antioxidant Response via Nrf2 Activation

The synthesis of glutathione from GGC is linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. Nrf2 activation leads to the transcription of antioxidant genes, including those involved in glutathione metabolism, thereby enhancing cellular defense against oxidative stress.[6][7][8]

Figure 3: Role of GGC in the Nrf2-mediated antioxidant response.

Activation of AMPK and SIRT1 Signaling

Recent studies have indicated that gamma-glutamylcysteine may play a role in anti-aging processes through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[9] Activation of this pathway is associated with improved cellular health and longevity.

Figure 4: GGC-mediated activation of the AMPK and SIRT1 pathway.

Experimental Protocols

The following sections provide an overview of methodologies for the synthesis, purification, and analysis of Gamma-glutamylcysteine. These are generalized protocols and may require optimization for specific laboratory conditions.

Synthesis

Enzymatic Synthesis:

An enzymatic approach offers high specificity and avoids the need for extensive protecting group chemistry.[10][11]

-

Reaction Setup: A reaction mixture is prepared containing L-glutamine, a protected L-cysteine derivative (e.g., S-benzyl-L-cysteine), and the enzyme gamma-glutamyltranspeptidase in a suitable buffer (e.g., Tris-HCl, pH 10).[10]

-

Incubation: The reaction is incubated with stirring at a controlled temperature (e.g., 37-40°C) for several hours.[10]

-

Product Formation: The enzyme catalyzes the transfer of the γ-glutamyl group from L-glutamine to the amino group of the cysteine derivative, forming S-benzyl-γ-L-glutamyl-L-cysteine.[10]

-

Deprotection: The protecting group (e.g., S-benzyl) is removed, for instance, by treatment with trifluoromethanesulfonic acid, to yield γ-L-glutamyl-L-cysteine.[10]

Chemical Synthesis:

Chemical synthesis is more complex due to the presence of multiple reactive functional groups that require protection.[12][13]

-

Protection: The α-amino and α-carboxyl groups of L-glutamic acid and the thiol and α-carboxyl groups of L-cysteine are protected using appropriate protecting groups.[12]

-

Coupling: The protected amino acids are coupled using a suitable peptide coupling reagent to form the γ-peptide bond.

-

Deprotection: All protecting groups are removed to yield gamma-glutamylcysteine.[12]

Purification

A multi-step chromatographic approach is often necessary to achieve high purity.

Ion-Exchange Chromatography (IEX):

This technique separates molecules based on their net charge.[14]

-

Column and Buffer Selection: A strong cation or anion exchange column is selected based on the isoelectric point of the dipeptide and the desired pH of the mobile phase.

-

Sample Loading: The crude peptide solution is loaded onto the equilibrated column.

-

Elution: The bound peptide is eluted using a salt gradient (e.g., NaCl) or a pH gradient.[14] Fractions are collected and analyzed for the presence of the target peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This is a high-resolution technique for purifying peptides based on their hydrophobicity.[15][16]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an aqueous solvent (A), often water with 0.1% TFA, and an organic solvent (B), such as acetonitrile with 0.1% TFA.

-

Gradient Elution: The peptide is eluted using a gradient of increasing organic solvent concentration.

-

Detection and Fraction Collection: The eluting peptide is detected by UV absorbance (e.g., at 220 nm), and the corresponding fractions are collected.

-

TFA Removal: If necessary, the TFA from the purified fractions can be removed by lyophilization or by exchanging it for another counter-ion using ion-exchange chromatography.

Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for assessing the purity and quantifying the concentration of Gamma-glutamylcysteine TFA salt.[17][18]

-

Method: A reversed-phase HPLC method similar to the one used for purification can be employed for analysis.

-

Detection:

-

Electrochemical Detection: This method is highly sensitive and directly detects the electrochemically active thiol group of cysteine.[17]

-

Fluorescence Detection: The thiol group can be derivatized with a fluorescent reagent (e.g., monobromobimane) prior to HPLC separation, allowing for sensitive detection.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the chemical structure of the synthesized dipeptide.[19][20][21]

-

¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the glutamyl and cysteinyl residues and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): Can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.[20]

Figure 5: General experimental workflow for GGC-TFA salt.

References

- 1. Gamma-glutamylcysteine (TFA) | C10H15F3N2O7S | CID 139035037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Glutathione - Wikipedia [en.wikipedia.org]

- 6. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. γ-Glutamylcysteine ameliorates D-gal-induced senescence in PC12 cells and mice via activating AMPK and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101215588B - Method for synthesizing gamma-L-glutamyl-L-cysteine by enzyme method - Google Patents [patents.google.com]

- 11. Enzymatic synthesis of gamma-glutamylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]

- 13. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]

- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 15. nestgrp.com [nestgrp.com]

- 16. polypeptide.com [polypeptide.com]

- 17. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001049) [hmdb.ca]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Gamma-Glutamylcysteine Trifluoroacetate (γ-Glu-Cys TFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of gamma-glutamylcysteine trifluoroacetate (γ-Glu-Cys TFA). Gamma-glutamylcysteine is a critical intermediate in the biosynthesis of glutathione (GSH), a primary endogenous antioxidant. The trifluoroacetate salt form is frequently used in research and development due to its enhanced handling properties. A thorough understanding of its solubility and stability is paramount for its effective use in preclinical and pharmaceutical development.

Physicochemical Properties

Gamma-glutamylcysteine is a dipeptide composed of glutamic acid and cysteine, linked via a gamma-peptide bond. This unconventional linkage provides resistance to degradation by some peptidases. The trifluoroacetate (TFA) counterion is introduced during the purification process, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), and can influence the peptide's solubility and stability.[1][2]

Table 1: General Physicochemical Properties of γ-Glu-Cys TFA

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅F₃N₂O₇S | [3] |

| Molecular Weight | 364.30 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Storage (Solid) | -20°C for long-term storage | [4][5] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) | [4][6][7] |

Solubility Characteristics

The solubility of γ-Glu-Cys TFA is a critical parameter for its formulation and delivery. Available data indicates good solubility in aqueous and some organic solvents. However, comprehensive quantitative data across a range of pharmaceutically relevant conditions is not extensively reported in public literature. The following tables summarize the available information and provide a framework for experimental determination.

Table 2: Reported Solubility of γ-Glu-Cys TFA

| Solvent | Reported Solubility | Notes | Source(s) |

| Water | 100 mg/mL (274.50 mM) | May require sonication to dissolve. | [4][5] |

| DMSO | 100 mg/mL (274.50 mM) | May require sonication to dissolve. | [4][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.86 mM) | Clear solution; saturation unknown. | [6][7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.86 mM) | Clear solution; saturation unknown. | [6] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.86 mM) | Clear solution; saturation unknown. | [6] |

Note: The presence of the TFA counterion can affect the pH of unbuffered aqueous solutions and may influence solubility. For biological assays, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or chloride.[1][2][8]

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile, both kinetic and thermodynamic solubility assays are recommended.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage assessment of solubility in various solvent systems.

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of γ-Glu-Cys TFA in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add the appropriate volume of the stock solution to the desired buffer or solvent system to achieve the target concentrations. It is recommended to perform serial dilutions.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

-

Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by centrifuging the plate and measuring the concentration of the supernatant by UV-Vis spectrophotometry or HPLC-UV.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility and is more representative of the true solubility.

-

Sample Preparation: Add an excess amount of solid γ-Glu-Cys TFA to a known volume of the desired solvent (e.g., various pH buffers, organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of γ-Glu-Cys TFA in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability Characteristics

The stability of γ-Glu-Cys TFA is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation pathways is crucial for defining storage conditions and shelf-life.

Table 3: Summary of γ-Glu-Cys Stability and Degradation

| Condition | Observation | Potential Degradation Products | Source(s) |

| Aqueous Solution (pH dependent) | Degradation is pH-dependent. The γ-glutamyl bond cleavage has a minimum rate at pH 5-6 and a maximum at pH 8.5. | Pyroglutamic acid, cysteinyl-glycine, cysteine, glycine. | [9][10] |

| Blood/Serum | Rapid degradation. Half-life in rat serum is approximately 11 minutes and in human plasma is approximately 17 minutes. | Enzymatic cleavage products. | [11] |

| Oxidative Stress (e.g., H₂O₂) | Susceptible to oxidation. | Glutathione disulfide (GSSG) and other oxidized species. | [12][13] |

| Elevated Temperature | Degradation is accelerated at higher temperatures. | Similar to hydrolytic degradation products. | [12] |

| Photostability | As a peptide, it is potentially susceptible to photodegradation. Specific data for γ-Glu-Cys is limited. | Not specifically identified. | [14][15] |

| Solid State | Generally more stable than in solution. Stability is influenced by moisture content. | Dependent on storage conditions. | [16][17] |

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, in line with ICH guidelines Q1A(R2) and Q1B.[14][15][18][19][20][21]

Protocol 3: Forced Degradation Study

-

Sample Preparation: Prepare solutions of γ-Glu-Cys TFA (e.g., 1 mg/mL) in various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with acid before analysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the solid powder and a solution at elevated temperatures (e.g., 60°C) and humidity.

-

Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][18][19] A dark control should be maintained.

-

-

Time Points: Sample at appropriate intervals to achieve 5-20% degradation.

-